
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antifungal and antibacterial agent.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes and disrupting their function. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-Amino-1,2,4-triazole: Another derivative with comparable biological activities.
1,2,4-Triazol-3-one: A structurally related compound with different functional groups.
Uniqueness
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Biological Activity
5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on various research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C5H11N5
- Molecular Weight : 129.17 g/mol
- CAS Number : 338414-83-8
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. The biological evaluation of derivatives of triazole compounds has shown promising results against various pathogens.
Key Findings
- Antibacterial Activity : In a study examining several triazole derivatives, compounds similar to 5-imino derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against E. coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
5-Imino Derivative | 0.125 | E. coli |
Another Triazole | 0.25 | Staphylococcus aureus |
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Cell Line Studies : A study showed that triazole compounds inhibited the growth of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). The IC50 values for some derivatives were reported at 6.2 µM and 27.3 µM respectively .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.
Anti-inflammatory Activity
Triazoles have also been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
Research Insights
Properties
Molecular Formula |
C5H11N5 |
---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
1-propan-2-yl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3,(H4,6,7,8,9) |
InChI Key |
PLEVSDFJKYACBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.